molecular formula C7H14N6 B107499 N(2),N(2),N(4),N(6)-Tetramethylmelamine CAS No. 16268-54-5

N(2),N(2),N(4),N(6)-Tetramethylmelamine

Cat. No. B107499
CAS RN: 16268-54-5
M. Wt: 182.23 g/mol
InChI Key: SXPIROLPYODZEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N(2),N(2),N(4),N(6)-Tetramethylmelamine (TMME) is a synthetic compound that has been widely used in scientific research due to its potential as an anti-tumor agent. TMME belongs to the family of nitrogen mustards, which have been used in cancer chemotherapy for many years.

Mechanism Of Action

N(2),N(2),N(4),N(6)-Tetramethylmelamine exerts its anti-tumor effects by alkylating DNA, which leads to the formation of DNA adducts and ultimately, cell death. N(2),N(2),N(4),N(6)-Tetramethylmelamine has a high affinity for DNA, and its alkylating ability is dependent on the presence of a nucleophilic group in the DNA molecule. N(2),N(2),N(4),N(6)-Tetramethylmelamine has been shown to preferentially alkylate the N7 position of guanine residues in DNA.

Biochemical And Physiological Effects

N(2),N(2),N(4),N(6)-Tetramethylmelamine has been shown to induce apoptosis (programmed cell death) in cancer cells. It also inhibits DNA synthesis and repair, which leads to the accumulation of DNA damage and ultimately, cell death. N(2),N(2),N(4),N(6)-Tetramethylmelamine has been shown to be less toxic to normal cells than other nitrogen mustards, which makes it a promising candidate for cancer chemotherapy.

Advantages And Limitations For Lab Experiments

One advantage of using N(2),N(2),N(4),N(6)-Tetramethylmelamine in lab experiments is its high potency against cancer cells. It has been shown to be effective at low concentrations, which makes it cost-effective for research purposes. However, N(2),N(2),N(4),N(6)-Tetramethylmelamine is highly reactive and can alkylate other cellular components besides DNA, which can lead to off-target effects. N(2),N(2),N(4),N(6)-Tetramethylmelamine is also unstable in aqueous solutions, which can make it difficult to work with in lab experiments.

Future Directions

Future research on N(2),N(2),N(4),N(6)-Tetramethylmelamine should focus on its potential as a cancer chemotherapy drug. Studies should investigate its efficacy in animal models and its toxicity in normal cells. Further research should also explore the use of N(2),N(2),N(4),N(6)-Tetramethylmelamine in combination with other chemotherapy drugs to enhance their anti-tumor effects. Additionally, studies should investigate the mechanism of action of N(2),N(2),N(4),N(6)-Tetramethylmelamine in more detail to identify potential targets for drug development. Finally, research should focus on developing more stable forms of N(2),N(2),N(4),N(6)-Tetramethylmelamine that are easier to work with in lab experiments.

Synthesis Methods

N(2),N(2),N(4),N(6)-Tetramethylmelamine can be synthesized by reacting N,N,N',N'-tetramethyl-1,3-diaminopropane with methyl iodide in the presence of anhydrous potassium carbonate. The reaction yields N(2),N(2),N(4),N(6)-Tetramethylmelamine as a white crystalline solid with a melting point of 188-190°C.

Scientific Research Applications

N(2),N(2),N(4),N(6)-Tetramethylmelamine has been extensively studied for its potential as an anti-tumor agent. It has been shown to inhibit the growth of various cancer cell lines, including leukemia, lymphoma, and breast cancer. N(2),N(2),N(4),N(6)-Tetramethylmelamine has also been used in combination with other chemotherapy drugs to enhance their anti-tumor effects.

properties

CAS RN

16268-54-5

Product Name

N(2),N(2),N(4),N(6)-Tetramethylmelamine

Molecular Formula

C7H14N6

Molecular Weight

182.23 g/mol

IUPAC Name

2-N,2-N,4-N,6-N-tetramethyl-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C7H14N6/c1-8-5-10-6(9-2)12-7(11-5)13(3)4/h1-4H3,(H2,8,9,10,11,12)

InChI Key

SXPIROLPYODZEU-UHFFFAOYSA-N

SMILES

CNC1=NC(=NC(=N1)N(C)C)NC

Canonical SMILES

CNC1=NC(=NC(=N1)N(C)C)NC

Other CAS RN

16268-54-5

synonyms

2,2,4,6-tetra-MM
N(2),N(2),N(4),N(6)-tetramethylmelamine
N(2),N(2),N(4),N(6)-tetramethylmelamine monohydrochloride

Origin of Product

United States

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